
N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide, commonly known as ACPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. ACPD belongs to the class of pyrazole carboxamides and is known to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
ACPD has been extensively studied for its potential use in scientific research. It has been shown to act as an agonist for metabotropic glutamate receptors (mGluRs) and can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine. ACPD has also been shown to have neuroprotective effects and can reduce the damage caused by ischemia and excitotoxicity.
Mécanisme D'action
ACPD acts as an agonist for mGluRs and can activate both Group I and Group II receptors. Activation of Group I receptors leads to the activation of phospholipase C, which in turn leads to the release of intracellular calcium and the activation of protein kinase C. Activation of Group II receptors leads to the inhibition of adenylyl cyclase and the reduction of intracellular cAMP levels.
Biochemical and Physiological Effects
ACPD has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine. ACPD has also been shown to have neuroprotective effects and can reduce the damage caused by ischemia and excitotoxicity. In addition, ACPD has been shown to have anticonvulsant effects and can reduce the severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPD in lab experiments is its ability to modulate the release of neurotransmitters. This makes it a useful tool for studying the function of the nervous system. However, ACPD has a short half-life and can be rapidly metabolized, which can make it difficult to use in certain experiments. In addition, ACPD can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of ACPD. One area of interest is the development of more potent and selective mGluR agonists. Another area of interest is the use of ACPD in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, the role of ACPD in synaptic plasticity and learning and memory is an area of active research.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-chloro-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-20-8-13(17)14(19-20)15(21)18-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSXFWKQWMCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4841731.png)
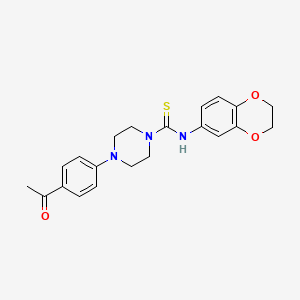
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4841753.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4841767.png)
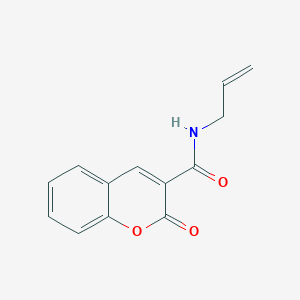
![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)
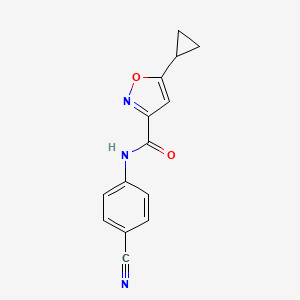
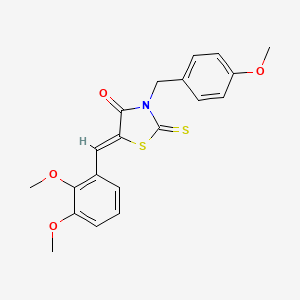

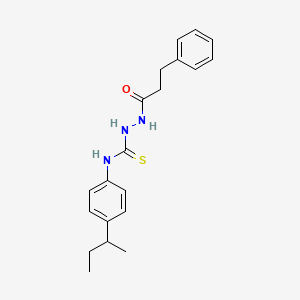
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)